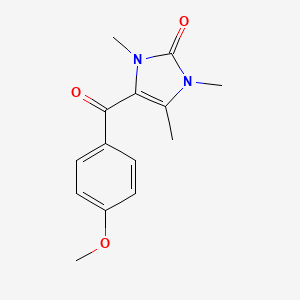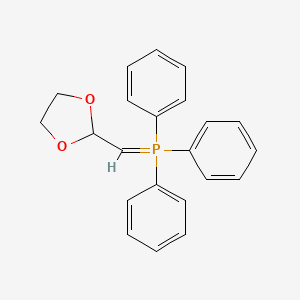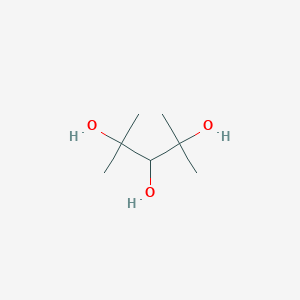
2,4-Dimethylpentane-2,3,4-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethylpentane-2,3,4-triol is an organic compound with the molecular formula C7H16O3 It is a branched triol, meaning it contains three hydroxyl (-OH) groups attached to a carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylpentane-2,3,4-triol can be achieved through several methods. One common approach involves the hydroxylation of 2,4-Dimethylpentane using strong oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions. The reaction typically requires a solvent like acetone or dichloromethane and is carried out at low temperatures to prevent over-oxidation.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes where the starting material, 2,4-Dimethylpentane, is subjected to catalytic oxidation. Catalysts such as platinum or palladium on carbon (Pt/C or Pd/C) can be used to facilitate the reaction, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethylpentane-2,3,4-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products
Oxidation: Formation of 2,4-Dimethylpentane-2,3,4-trione or corresponding carboxylic acids.
Reduction: Formation of 2,4-Dimethylpentane or partially reduced alcohols.
Substitution: Formation of halogenated derivatives or amines.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethylpentane-2,3,4-triol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Dimethylpentane-2,3,4-triol involves its interaction with molecular targets through its hydroxyl groups. These groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include oxidation-reduction reactions, substitution reactions, and the formation of hydrogen-bonded complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethylpentane: A hydrocarbon with a similar carbon skeleton but lacking hydroxyl groups.
2,3-Dimethylbutane-2,3-diol: A diol with two hydroxyl groups on adjacent carbon atoms.
2,2,4-Trimethylpentane: An isomer with a different arrangement of methyl groups.
Uniqueness
2,4-Dimethylpentane-2,3,4-triol is unique due to its three hydroxyl groups, which confer distinct chemical properties and reactivity compared to similar compounds. Its branched structure and multiple functional groups make it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
79418-09-0 |
|---|---|
Molekularformel |
C7H16O3 |
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
2,4-dimethylpentane-2,3,4-triol |
InChI |
InChI=1S/C7H16O3/c1-6(2,9)5(8)7(3,4)10/h5,8-10H,1-4H3 |
InChI-Schlüssel |
AIUFBIQURVCZNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(C(C)(C)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-{[4-(Cyanomethyl)phenyl]methyl}phenyl)acetonitrile](/img/structure/B14441792.png)
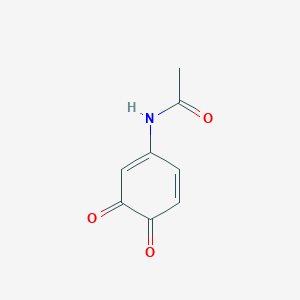

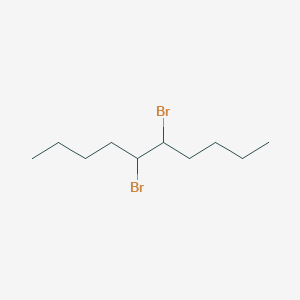
![[3,5-Diacetyloxy-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14441811.png)
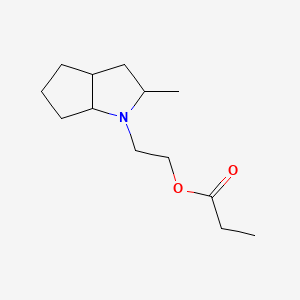

![4-[(4-Bromophenyl)methoxy]-3,5-diiodo-1-methylpyridin-2(1H)-one](/img/structure/B14441839.png)

![17-[(Naphthalen-2-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol](/img/structure/B14441857.png)
![4-[2-(4-Bromophenyl)ethenyl]morpholine](/img/structure/B14441865.png)
